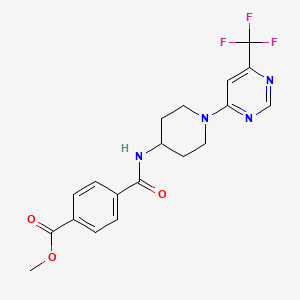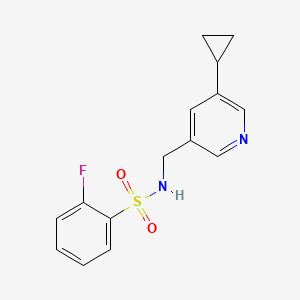![molecular formula C12H17NO3 B2791846 N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide CAS No. 2034512-02-0](/img/structure/B2791846.png)
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.272. This compound is characterized by the presence of a furan ring substituted with two methyl groups at positions 2 and 5, and an oxolane ring attached to a carboxamide group. It is used in various scientific research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide typically involves the reaction of 2,5-dimethylfuran with an appropriate oxolane derivative under specific reaction conditions. One common method involves the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol to form 2,5-dimethylfuran, which is then reacted with an oxolane derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The conversion of fructose to 2,5-dimethylfuran via hydroxymethylfurfural is one such method, which can then be further reacted to form this compound .
化学反応の分析
Types of Reactions
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methyl groups on the furan ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone (O3) and nitric oxide (NO3), reducing agents like hydrogen (H2), and various nucleophiles for substitution reactions .
Major Products
Major products formed from these reactions include formaldehyde, methyl glyoxal, ketene, glyoxal, methyl hydroperoxide, acetic anhydride, and acetic acid .
科学的研究の応用
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying furan chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound’s furan ring can undergo oxidation to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application .
類似化合物との比較
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.
2,3-Dimethylfuran: Used in the synthesis of other chemical compounds and as a potential biofuel.
Uniqueness
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide is unique due to its combination of a furan ring with an oxolane carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and industrial uses.
特性
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-5-11(9(2)16-8)6-13-12(14)10-3-4-15-7-10/h5,10H,3-4,6-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWRAYBDHVVXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B2791765.png)
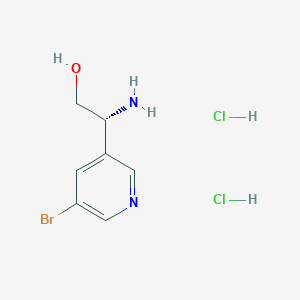
![(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2791767.png)
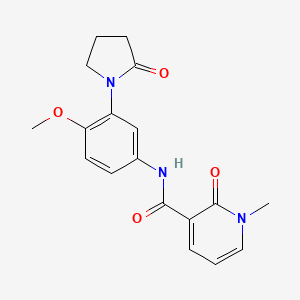
![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)

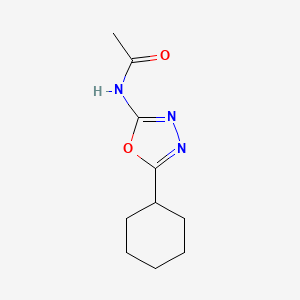
![(E)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2791774.png)
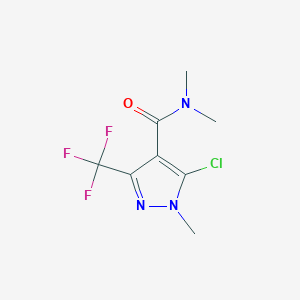
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2791782.png)

